DSTAP chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h40H,6-39H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZBBIBMSBLNK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021240 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220609-41-6 | |
| Record name | DSTAP chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220609-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearoylpropyl trimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220609416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISTEAROYLPROPYL TRIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8S0F07AIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Molecular Engineering of Distearoylpropyl Trimonium Chloride
Established Reaction Pathways and Precursor Chemistry
The synthesis of Distearoylpropyl trimonium chloride, a type of esterquat, can be approached through several strategic pathways, primarily involving esterification and quaternization reactions. The systematic name, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-1-propanaminium chloride, indicates a glycerol-derived backbone.
A plausible and common synthetic approach involves a two-step process:
Esterification: The initial step is the esterification of a suitable amino alcohol with stearic acid. Given the structure, a likely precursor is 3-(dimethylamino)-1,2-propanediol (B52021) . This diol is reacted with two equivalents of stearic acid or its more reactive derivative, such as stearoyl chloride or stearic anhydride. This reaction forms the diester intermediate, 2,3-bis(stearoyloxy)propyl)dimethylamine . The reaction is typically conducted at elevated temperatures and may utilize a catalyst to drive the equilibrium towards the ester product by removing the water byproduct.
Quaternization: The resulting tertiary amine-diester is then quaternized to introduce the permanent cationic charge. This is achieved by reacting it with a quaternizing agent, most commonly methyl chloride , under controlled temperature and pressure. The lone pair of electrons on the nitrogen atom of the dimethylamino group attacks the methyl chloride, displacing the chloride ion and forming the quaternary ammonium (B1175870) chloride salt.
An alternative pathway involves the initial quaternization of an amino alcohol, followed by esterification. For instance, 3-(dimethylamino)-1,2-propanediol could first be quaternized with methyl chloride to form (2,3-dihydroxypropyl)trimethylammonium chloride . This hydroxyl-containing quaternary ammonium salt would then be esterified with two equivalents of stearic acid or its anhydride. epo.org However, this route can be more challenging due to the potential for side reactions and the higher reaction temperatures often required for esterification, which might risk degrading the quaternary ammonium group. epo.org
The choice of precursors is critical to the synthesis. The purity of the stearic acid, which is often derived from hydrogenated vegetable oils, will determine the homogeneity of the fatty acid chains in the final product. The selection of the quaternizing agent and the amino alcohol are also key to defining the final structure of the cationic headgroup and the linker.
Influence of Synthetic Parameters on Structural Homogeneity and Purity
The efficacy of Distearoylpropyl trimonium chloride is highly dependent on its purity and structural uniformity. Several synthetic parameters must be meticulously controlled to minimize byproducts and ensure a high-quality product.
Temperature: Reaction temperature is a critical parameter in both the esterification and quaternization steps.
In esterification , higher temperatures generally increase the reaction rate. However, excessively high temperatures (e.g., above 150-200°C) can lead to thermal degradation, discoloration of the product, and the formation of unwanted byproducts. epo.orgpatsnap.com
For the quaternization step, the temperature must be sufficient to facilitate the reaction but low enough to prevent the decomposition of the quaternizing agent or the ester groups. epo.org For similar esterquat syntheses, quaternization temperatures around 80°C have been reported as effective. patsnap.com
Molar Ratio of Reactants: The stoichiometry of the reactants is crucial for maximizing the yield of the desired product and minimizing residual starting materials.
In the esterification of the amino alcohol with stearic acid, a slight excess of the fatty acid may be used to ensure complete conversion of the hydroxyl groups.
During quaternization, the molar ratio of the tertiary amine to the quaternizing agent is ideally 1:1. However, in practice, a slight excess of the quaternizing agent might be used to drive the reaction to completion.
Catalyst: The use of a catalyst can significantly influence the reaction rate and selectivity.
Esterification can be catalyzed by acids (e.g., p-toluenesulfonic acid) or organometallic compounds. The choice of catalyst can affect the final color and odor of the product.
Quaternization is typically performed without a catalyst, but the choice of solvent can influence the reaction rate.
Solvent: The reaction can be performed neat (without a solvent) or in the presence of an inert solvent. Using a solvent can help to control the viscosity of the reaction mixture and facilitate heat transfer, leading to better temperature control. google.com Toluene is an example of a solvent that can be used in the synthesis of similar quaternary ammonium salts. google.com The solvent must be chosen carefully to be inert to the reactants and easily removable from the final product.
The following table summarizes the influence of key synthetic parameters on the synthesis of esterquats, which are analogous to Distearoylpropyl trimonium chloride:
| Parameter | Effect on Reaction | Typical Conditions for Analogous Syntheses |
| Temperature | Higher temperature increases reaction rate but can cause degradation. | Esterification: 120-200°C patsnap.comgoogle.com, Quaternization: 70-100°C patsnap.com |
| Molar Ratio | Affects conversion and product purity. | Esterification: Slight excess of fatty acid. Quaternization: Near 1:1 (tertiary amine:quaternizing agent). google.com |
| Catalyst | Increases reaction rate; can affect product quality. | Esterification: Acid catalysts (e.g., phosphorous acid) or no catalyst. patsnap.com |
| Solvent | Aids in temperature control and reduces viscosity. | Can be solvent-free or use inert solvents like toluene. patsnap.comgoogle.com |
| Reaction Time | Determines the extent of conversion. | Esterification: 6-9 hours patsnap.com, Quaternization: 1.5-6 hours patsnap.comgoogle.com |
Design Considerations for Tailored Molecular Architectures
The molecular architecture of Distearoylpropyl trimonium chloride can be systematically modified to tailor its physicochemical properties for specific applications, particularly in hair and fabric conditioning. nih.gov
Alkyl Chain Length and Unsaturation: The two stearoyl (C18) chains are a defining feature.
Chain Length: Varying the length of the fatty acid chains (e.g., using palmitic acid (C16) or behenic acid (C22)) can modify the compound's solubility, melting point, and substantivity to surfaces. Longer chains generally lead to a softer, more conditioned feel but may also result in a heavier, weighed-down effect.
Unsaturation: The introduction of unsaturation (e.g., using oleic acid) can alter the packing of the molecules on a surface, potentially leading to a lighter feel. However, unsaturation can also increase susceptibility to oxidation, which may affect the long-term stability and odor of the product.
Linker Group: The propyl group derived from 3-(dimethylamino)-1,2-propanediol links the hydrophobic tails to the cationic headgroup. The nature of this linker is significant.
Ester Bond Stability: The ester linkages are intentionally designed to be susceptible to hydrolysis, which imparts biodegradability to the molecule, a key advantage over older, non-ester-containing quaternary ammonium compounds. nih.govfartaklotus.com The rate of hydrolysis can be influenced by the steric hindrance around the ester bond. mdpi.com
Linker Length: Altering the length of the linker group could affect the spatial arrangement of the hydrophobic chains and the cationic headgroup, thereby influencing its interaction with surfaces like hair or fabric fibers.
Cationic Headgroup: The trimethylammonium group provides the permanent positive charge.
Alkyl Groups on Nitrogen: While "trimonium" specifies three methyl groups, replacing these with larger alkyl groups (e.g., ethyl groups) would increase the steric bulk around the nitrogen. This could modulate the strength of the electrostatic interaction with negatively charged surfaces and affect the conditioning performance. nih.gov
Alternative Headgroups: For other conditioning agents, alternative cationic headgroups are explored to fine-tune properties like biodegradability and reduce potential irritation.
The strategic combination of these design elements allows for the molecular engineering of a wide range of esterquats with a spectrum of properties, enabling formulators to select the optimal molecule for a given application, balancing performance with environmental and safety considerations. fartaklotus.commdpi.com
Interfacial and Colloidal Science of Distearoylpropyl Trimonium Chloride Systems
Adsorption Dynamics at Heterogeneous Interfaces
Mechanisms of Adsorption on Solid Substrates
No specific studies detailing the mechanisms of adsorption of Distearoylpropyl trimonium chloride onto solid substrates were identified in the available literature. As a cationic surfactant, it is expected to adsorb onto negatively charged surfaces, such as hair, through electrostatic interactions. However, without dedicated research, a detailed description of the adsorption isotherms, kinetics, and the influence of environmental factors remains speculative.
Interfacial Tension Reduction at Liquid-Liquid Boundaries
Regulatory documents from the European Commission list one of the functions of emulsifying agents as altering the interfacial tension between non-miscible liquids. legislation.gov.ukscribd.comscribd.com As a conditioning and emulsifying agent, Distearoylpropyl trimonium chloride is expected to exhibit surface-active properties and reduce interfacial tension at oil-water boundaries. However, no quantitative data, such as specific interfacial tension values or critical micelle concentration (CMC) correlations, could be found in the reviewed sources.
Self-Assembly Phenomena and Supramolecular Architectures
Critical Micelle Concentration and Aggregation Behavior
The critical micelle concentration is a fundamental characteristic of any surfactant. google.com However, no experimental values or dedicated studies on the CMC and aggregation behavior of Distearoylpropyl trimonium chloride in aqueous solutions were discovered.
Formation and Stability of Vesicular and Lamellar Phases
The ability of surfactants to form organized structures like vesicles and lamellar phases is crucial for many applications. There is, however, no available research that characterizes the formation, stability, or phase diagrams of vesicular or lamellar structures composed of Distearoylpropyl trimonium chloride.
Rheological Properties of Self-Assembled Systems
Several patents list Distearoylpropyl trimonium chloride as a cationic ingredient used in personal care formulations. google.comgoogle.comgoogleapis.comgoogleapis.com These patents primarily address the challenge of ensuring compatibility between such cationic agents and anionic polymeric rheology modifiers. google.comgoogle.comgoogleapis.comgoogleapis.com The focus is on preventing precipitation or undesirable changes in viscosity when these oppositely charged species are combined in a single formulation. googleapis.comgoogleapis.com While this information touches upon the rheological impact of the compound within a complex mixture, it does not provide data on the intrinsic rheological properties of self-assembled systems of Distearoylpropyl trimonium chloride itself.
Emulsification and Dispersion Mechanisms of Distearoylpropyl Trimonium Chloride Systems
Distearoylpropyl trimonium chloride, a cationic surfactant characterized by its dual long hydrophobic stearoyl chains and a positively charged quaternary ammonium (B1175870) head group, plays a significant role in the formation and stabilization of emulsions and colloidal dispersions. Its molecular architecture dictates its behavior at interfaces, enabling it to act as an effective emulsifying and dispersing agent. The mechanisms by which it stabilizes these systems are rooted in the principles of interfacial science, primarily through the formation of protective interfacial films and electrostatic repulsion.
Stabilization of Emulsions via Interfacial Film Formation
The primary mechanism by which distearoylpropyl trimonium chloride and similar dialkyl-chain cationic surfactants stabilize emulsions, particularly oil-in-water (O/W) emulsions, is through their adsorption at the oil-water interface to form a structured interfacial film. This phenomenon is driven by the amphiphilic nature of the surfactant molecule. The two long, nonpolar stearoyl (C18) chains have a strong affinity for the oil phase, while the polar, hydrophilic quaternary ammonium head group prefers the aqueous phase.
Upon introduction into an oil and water system and the application of shear to create droplets, these surfactant molecules rapidly migrate to the newly formed oil-water interface. Here, they orient themselves with their hydrophobic tails penetrating the oil droplet and their hydrophilic heads residing in the continuous aqueous phase. This arrangement significantly lowers the interfacial tension between the oil and water, reducing the energy required to form the emulsion and making the system more stable.
The collective assembly of these surfactant molecules at the interface creates a condensed, resilient film that acts as a physical barrier. This film prevents the coalescence of oil droplets in several ways:
Steric Hindrance: The bulky nature of the two long alkyl chains creates a steric barrier that physically prevents droplets from approaching each other too closely.
Electrostatic Repulsion: The positively charged head groups exposed to the aqueous phase create a net positive charge on the surface of each oil droplet. This leads to electrostatic repulsion between the droplets, further preventing them from aggregating and coalescing.
Enhanced Viscosity of the Interfacial Region: The structured packing of the surfactant molecules can increase the viscosity at the interface, which dampens droplet collisions and slows down drainage of the continuous phase from between approaching droplets.
Research on structurally similar compounds, such as distearyl dimethyl ammonium chloride (DSAC), has demonstrated their efficacy in improving the long-term viscosity stability of O/W emulsions. In these systems, the cationic surfactant interacts with other components to form a stable network structure within the continuous phase, which entraps the oil droplets and prevents creaming or sedimentation. The formation of these stable structures is highly dependent on the concentration of the surfactant and the presence of other components like fatty alcohols, which can co-locate at the interface and enhance the packing and stability of the interfacial film.
| Property | Observation for Dialkyl-Chain Cationic Surfactants | Relevance to Emulsion Stability |
| Interfacial Adsorption | Preferential accumulation at the oil-water interface. | Reduces interfacial tension, facilitating emulsion formation. |
| Interfacial Film | Forms a condensed, viscoelastic film around oil droplets. | Provides a physical barrier to prevent droplet coalescence. |
| Surface Charge | Imparts a positive charge to oil droplets in an O/W emulsion. | Creates electrostatic repulsion between droplets, enhancing stability. |
| Interaction with Co-emulsifiers | Can form highly ordered liquid crystalline structures with fatty alcohols. | Significantly increases the stability and viscosity of the emulsion. |
Role in Particle Dispersion and Stabilization in Colloidal Suspensions
The principles that govern the stabilization of emulsions by distearoylpropyl trimonium chloride also apply to its role as a dispersing agent for solid particles in a liquid medium, forming a colloidal suspension. Many solid particles, particularly in aqueous systems, tend to aggregate or agglomerate due to attractive van der Waals forces. Cationic surfactants like distearoylpropyl trimonium chloride can prevent this by adsorbing onto the surface of the particles.
The mechanism of stabilization in colloidal suspensions involves:
Wetting of the Particle Surface: The surfactant can improve the wetting of the particle surface by the liquid medium, which is the initial step for dispersion.
Adsorption and Surface Modification: The surfactant molecules adsorb onto the particle surface. The nature of this adsorption depends on the surface chemistry of the particle. For negatively charged surfaces (like silica, clays (B1170129), or certain pigments in water), the positively charged head group of the distearoylpropyl trimonium chloride will anchor to the particle surface. The long hydrophobic tails will then extend into the surrounding liquid medium.
Steric and Electrostatic Stabilization:
If the continuous phase is aqueous, the adsorption of the cationic head group neutralizes the negative surface charge and can lead to the formation of a bilayer where a second layer of surfactant molecules aligns with the first, exposing their positive charges to the water. This imparts a net positive charge to the particles, leading to electrostatic repulsion.
If the continuous phase is non-aqueous (oily), the hydrophobic tails will associate with the medium, and the charged head groups will be at the particle surface, creating a charged interface that can provide stability in less polar media.
The presence of the long alkyl chains extending from the particle surface provides a significant steric barrier, physically preventing the particles from coming into close contact and aggregating.
Electrostatic Interactions and Compatibility in Complex Formulations
Interaction Mechanisms with Anionic Polyelectrolytes and Polymeric Rheology Modifiers
The interaction between cationic surfactants like distearoylpropyl trimonium chloride and oppositely charged polyelectrolytes is a cornerstone of many advanced formulations. This association is primarily driven by strong electrostatic forces, but hydrophobic interactions also play a crucial role. nih.gov When mixed, these components can lead to the formation of polyelectrolyte-surfactant complexes (PESCs), which can result in various outcomes, from stable solutions of soluble complexes to macroscopic phase separation. acs.org
These interactions are particularly relevant in applications such as hair care, where cationic polymers are used to repair damage to the hair surface. The subsequent use of products containing anionic surfactants can lead to the formation of these complexes on the hair, which can reduce friction and improve the feel of the hair. nih.gov
Theoretical Models of Polyelectrolyte Complexation
The complexation of polyelectrolytes with oppositely charged surfactants can be understood through various theoretical models. One such model treats the polyelectrolyte chain as an infinite line of charge characterized by a linear charge density. nih.gov This model helps to explain how the strong electrostatic attraction between the highly charged polyelectrolyte and the surfactant's charged head group drives the binding process, even at very low surfactant concentrations. nih.gov
The self-assembly of these complexes can lead to a variety of structures, often resembling frozen liquid crystals. buffalo.edu The modular nature of this process, allowing for a vast number of combinations between different polyelectrolytes and surfactants, provides a high degree of flexibility in designing materials with specific structural and functional properties. buffalo.edu
Strategies for Mitigating Incompatibility and Precipitate Formation
The strong interaction between cationic surfactants and anionic polyelectrolytes can often lead to incompatibility issues, such as the formation of precipitates, which can be detrimental to a product's stability and performance. Several strategies can be employed to mitigate these effects.
The addition of salt is a common method to modulate these interactions. researchgate.net The salt ions screen the electrostatic attractions between the polyelectrolyte and the surfactant, which can lead to the dissolution of precipitates and, in some cases, eliminate phase separation altogether. researchgate.netmcmaster.ca Increasing the ionic strength of the solution can also prevent the formation of extended structures of the complex at interfaces. nih.gov
Another strategy involves controlling the charge ratio of the polyelectrolyte and surfactant. By adjusting the stoichiometry, it is possible to form soluble complexes or stable dispersions instead of insoluble precipitates. acs.org The addition of a nonionic surfactant can also influence the phase behavior, although in some systems, it acts largely as a spectator molecule, with electrostatic forces remaining dominant. nih.gov
Microfluidic systems offer a novel approach to control the complexation process. By manipulating factors such as flow rates and channel geometry, it is possible to manage the reaction and phase behavior, potentially avoiding the precipitation that can occur in bulk solutions. mdpi.com
Impact of Charge Density, Ionic Strength, and pH on Complexation
The characteristics of the polyelectrolyte-surfactant complexation are highly dependent on several factors, including the charge density of the polymer, the ionic strength of the medium, and the pH.
Ionic Strength: As mentioned previously, increasing the ionic strength of the solution through the addition of salt tends to screen the electrostatic interactions. researchgate.netmcmaster.ca This can increase the miscibility of the components and can shift the system from forming solid precipitates to liquid coacervates. mcmaster.ca The presence of salt can also influence the structure of the adsorbed layers of the complex. nih.gov
pH: For weak polyelectrolytes, pH plays a crucial role as it determines the degree of ionization and, therefore, the charge density of the polymer. mcmaster.caresearchgate.net By adjusting the pH, one can control the strength of the interaction with the surfactant. For example, at a pH where a weak polyelectrolyte has a high charge density, it will interact more strongly with an oppositely charged surfactant. nih.gov This pH-dependent behavior allows for the creation of "smart" materials that respond to changes in their environment. researchgate.net
Coacervation and Phase Separation Studies
The mixing of a cationic surfactant like distearoylpropyl trimonium chloride with an anionic polyelectrolyte frequently leads to associative phase separation. researchgate.net This process results in the formation of two distinct phases: one that is concentrated in both the polymer and the surfactant, and another that is a very dilute solution. researchgate.net This phenomenon is often referred to as complex coacervation, particularly when the resulting concentrated phase is a liquid.
The phase behavior of these systems is complex and can be influenced by a multitude of factors. The addition of salt can significantly alter the phase diagram, often increasing the miscibility of the components and potentially leading to the disappearance of the two-phase region. researchgate.netacs.org The specific chemical nature of the surfactant and the polyelectrolyte, including the length of the surfactant's alkyl chain and the hydrophobicity of the polymer, also plays a significant role in the resulting phase behavior. acs.org
Depending on the conditions, the complexes formed can exist in various states, including liquid-crystalline phases, soluble complexes, structured nanoparticles, or water-insoluble surface layers. acs.org For instance, studies on similar cationic surfactant and anionic polyelectrolyte systems have shown the formation of different liquid crystalline phases, such as lamellar and hexagonal structures, depending on the mixing ratio. researchgate.net Light-induced phase transitions from crystal to coacervate have also been observed in systems containing photosensitive surfactants. unizar.es
Modulation of Surface Charge and Flocculation Behavior in Particulate Systems
Cationic surfactants, in conjunction with polymers, can be used to modulate the surface charge of particles in a dispersion, thereby controlling their flocculation or stabilization. The adsorption of a cationic polymer onto negatively charged particles, such as silica, can induce flocculation through a bridging mechanism, where a single polymer chain attaches to multiple particles. nih.gov The presence of electrostatic attraction enhances this process. nih.gov
When a cationic surfactant like distearoylpropyl trimonium chloride is introduced into such a system, it can compete with the particles for the cationic sites on the polymer. The anionic surfactant binds to the cationic polymer, effectively reducing the polymer's net positive charge. nih.gov This reduction in charge weakens the interaction between the polymer and the anionic particles, leading to a decrease in the flocculation efficiency. nih.gov Essentially, the polymer-surfactant complex is less effective at removing the particulate material from the dispersion compared to the polymer alone. nih.gov
The table below summarizes the effect of adding an anionic surfactant on the flocculation of anionic particles by a cationic polymer.
| Condition | Polymer-Particle Interaction | Flocculation Outcome |
| Cationic Polymer Only | Strong electrostatic attraction and bridging | High flocculation efficiency |
| Cationic Polymer + Anionic Surfactant | Weakened electrostatic interaction due to complex formation | Reduced flocculation efficiency |
This ability to tune the surface interactions through the controlled addition of surfactants is crucial in many industrial applications where the stability of particulate dispersions is a key factor.
Mechanistic Elucidations of Functional Attributes
Antistatic Action at Polymer and Fiber Surfaces
The accumulation of static charge on the surfaces of polymers and fibers is a common issue that can be mitigated by the application of antistatic agents like distearoylpropyl trimonium chloride. As a cationic surfactant, its efficacy stems from its ability to alter the surface properties of these materials, thereby providing pathways for charge dissipation. whamine.comwikipedia.orgalfa-chemistry.com
Surface Conductivity Enhancement and Charge Dissipation Pathways
The primary mechanism by which distearoylpropyl trimonium chloride imparts antistatic properties is through the enhancement of surface conductivity. whamine.comgoogle.com Polymer and fiber surfaces are often hydrophobic and have low surface conductivity, which allows static charges to accumulate. When applied to these surfaces, distearoylpropyl trimonium chloride, a cationic surfactant, adsorbs onto the material. whamine.com This is particularly effective on surfaces that carry a negative charge, as the positively charged quaternary ammonium (B1175870) head group of the molecule is electrostatically attracted to the surface. whamine.comstppgroup.com
This adsorption process leads to the formation of a thin film on the surface. whamine.com This film increases the surface's ability to adsorb moisture from the surrounding atmosphere. google.comwhamine.com The presence of water molecules, which are polar, creates a conductive layer that allows for the dissipation of static charges. google.com The generated charges can then move along the surface and be neutralized, preventing their build-up. whamine.com
The effectiveness of charge dissipation is linked to the concentration of the antistatic agent on the surface. A continuous surface layer is crucial for optimal antistatic protection; if the concentration is too low, a complete film may not form, leading to a loss of antistatic properties. gatech.edu
Molecular Orientation and Film Formation Effects
The orientation of distearoylpropyl trimonium chloride molecules at the surface of a polymer or fiber is critical to its antistatic function. As a cationic surfactant, it possesses a hydrophilic (water-attracting) cationic head and two long hydrophobic (water-repelling) stearoyl tails.
On negatively charged surfaces, such as many natural and synthetic fibers, the positively charged quaternary ammonium head group anchors to the surface through electrostatic interactions. whamine.comnih.gov The hydrophobic tails then orient themselves away from the surface. In some cases, a monolayer is formed where the surfactant molecules are arranged vertically on the surface. nih.gov This orientation can change the wettability of the fiber, in some instances from hydrophobic to hydrophilic. nih.gov
Depending on the concentration of the surfactant, a bilayer may form. nih.gov In this scenario, a second layer of surfactant molecules adsorbs onto the first, with the hydrophobic tails interacting and the charged head groups of the second layer facing outwards. nih.gov This arrangement further enhances the hydrophilicity of the surface, promoting the attraction of water and thus increasing surface conductivity. whamine.comnih.gov This film not only facilitates charge dissipation but can also reduce the friction between fibers, which in itself can help to minimize the generation of static charge. whamine.com
| Parameter | General Effect of Cationic Surfactants on Polymer/Fiber Surfaces |
| Surface Charge | Neutralization of negative surface charges. whamine.com |
| Surface Conductivity | Increased due to the formation of a conductive film and moisture absorption. whamine.comgoogle.com |
| Wettability | Can be altered from hydrophobic to hydrophilic. nih.gov |
| Friction | Reduced, leading to less charge generation. whamine.com |
| Molecular Orientation | Adsorption with cationic head towards the surface and hydrophobic tails outwards. nih.gov |
| Film Formation | Can form monolayers or bilayers depending on concentration. nih.gov |
Fundamental Principles of Antimicrobial Activity (excluding biological efficacy studies)
Distearoylpropyl trimonium chloride belongs to the class of quaternary ammonium compounds (QACs), which are known for their broad-spectrum antimicrobial properties. researchgate.netfrontiersin.org The fundamental mechanism of their antimicrobial action is the disruption of microbial cell structures, primarily the cell membrane. frontiersin.orgoup.comnih.gov
Disruption of Microbial Cell Membrane Integrity via Cationic Interactions
The antimicrobial activity of distearoylpropyl trimonium chloride is initiated by the electrostatic interaction between its positively charged quaternary ammonium head and the negatively charged components of microbial cell surfaces. frontiersin.orgnih.gov Bacterial cell membranes, for instance, are rich in acidic phospholipids, which impart a net negative charge to the cell surface. nih.gov
This initial electrostatic binding is a critical step that brings the surfactant molecule into close proximity with the cell membrane. nih.gov Following this adsorption, the long, hydrophobic distearoyl chains of the molecule penetrate and insert themselves into the lipid bilayer of the cell membrane. frontiersin.orgnih.gov This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity. rsc.orgnih.gov
The disruption of the membrane results in increased permeability, causing the leakage of essential intracellular components such as ions, metabolites, proteins, and nucleic acids. oup.comnih.gov This leakage ultimately leads to the death of the microbial cell. oup.com Molecular dynamics simulations have shown that QACs can cause significant deformation and increased porosity of the cell membrane. rsc.org
Structure-Activity Relationships Governing Membrane Permeabilization
The effectiveness of membrane permeabilization by quaternary ammonium compounds like distearoylpropyl trimonium chloride is governed by specific aspects of their molecular structure, a concept known as structure-activity relationships.
A key factor is the length of the alkyl chains. elsevierpure.comnih.gov For many QACs, there is an optimal alkyl chain length for maximum antimicrobial activity. Chains that are too short may not be able to effectively penetrate the lipid bilayer, while chains that are too long might exhibit reduced water solubility, hindering their ability to reach the microbial cells. acs.org The two long stearoyl (C18) chains in distearoylpropyl trimonium chloride provide significant hydrophobicity, facilitating its insertion into the cell membrane. elsevierpure.com
| Structural Feature | Role in Antimicrobial Mechanism |
| Cationic Quaternary Ammonium Head | Electrostatic attraction and binding to negatively charged microbial cell surfaces. frontiersin.orgnih.gov |
| Long Hydrophobic Alkyl Chains (Distearoyl) | Insertion into the lipid bilayer of the cell membrane, leading to disruption. frontiersin.orgnih.gov |
| Overall Amphiphilic Structure | Drives the interaction with and destabilization of the microbial membrane. frontiersin.org |
Advanced Research Applications in Nanomaterial and Engineered Delivery Systems
Integration into Lipid Nanoparticle and Liposome Architectures for Targeted Research Delivery
The chemical composition and surface properties of nanoparticles are primary determinants of their biodistribution and retention in biological systems. nih.gov The inclusion of cationic lipids like distearoylpropyl trimonium chloride in LNP formulations significantly impacts their in vivo profile. The positive charge imparted by the cationic lipid can enhance interaction with negatively charged cell surfaces, potentially altering uptake and retention in specific tissues. mdpi.com
Research comparing different nanoformulations has shown clear and systematic differences in biodistribution based on the carrier's composition. nih.gov For instance, the choice of lipids in an LNP formulation can "redirect" nanoparticles to various organs, including the liver, lungs, and spleen. frontiersin.org While a classic four-component LNP (ionizable lipid, cholesterol, helper lipid, PEG-lipid) tends to accumulate in the liver, modifications to this composition can shift this distribution. frontiersin.org The biodistribution of a nanoparticle is therefore less dependent on the encapsulated cargo and more on the physicochemical properties of the carrier itself. nih.gov Studies in healthy rat models have demonstrated that lipid-based nanoparticles can exhibit prolonged circulation and distinct organ accumulation patterns, such as in the liver and spleen, which can be modulated by altering the formulation's components. nih.gov
Cationic lipids are recognized for their potential to act as adjuvants, enhancing immune responses, which is a critical area of investigation for vaccine development. nih.govmdpi.com The positive charge of liposomes containing cationic lipids promotes strong electrostatic interactions with negatively charged antigen-presenting cells (APCs), which can lead to enhanced cellular uptake and subsequent induction of both humoral and cellular immune responses. nih.govmdpi.com
In research models, the introduction of cationic lipid-containing nanoparticles can stimulate the production of various pro-inflammatory cytokines. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-ɑ) are key mediators in inflammatory processes and are often measured to quantify the immunostimulatory potential of a delivery system. nih.govmdpi.com Studies have shown that after certain stimuli, levels of IL-6 and TNF-ɑ become elevated in peritoneal fluid, indicating a local inflammatory response. nih.govnih.gov While specific data directly linking distearoylpropyl trimonium chloride to cytokine expression in peritoneal fluid is limited, the general principle is that cationic formulations can induce Th1-biased immune responses, characterized by the secretion of cytokines like IFN-γ, and can lead to the maturation of dendritic cells. mdpi.com
| Immune Parameter | Observed Effect of Cationic Lipid-Based Nanoparticles | Key Cytokines Involved | Reference |
|---|---|---|---|
| Adjuvant Activity | Enhance humoral and cellular immune responses to co-delivered antigens. | General increase in pro-inflammatory cytokines. | nih.gov |
| APC Interaction | Accelerated phagocytosis by Antigen-Presenting Cells (APCs) due to electrostatic interaction. | Not specified | mdpi.com |
| T-Helper Cell Response | Can promote a Th1-biased immune response, beneficial for certain vaccine types. | IFN-γ, IL-6, TNF-ɑ | mdpi.com |
| Local Inflammation | Peritoneal mononuclear cells produce IL-6 and TNF-ɑ in response to stimuli. | IL-6, TNF-ɑ | nih.gov |
A primary function of cationic lipids in nanoparticle formulations is to enable the efficient encapsulation of negatively charged cargo, such as mRNA and DNA, through electrostatic interactions. frontiersin.org The positive charge of lipids like distearoylpropyl trimonium chloride neutralizes the negative charge of the nucleic acid backbone, allowing for condensation and packaging within the lipid core of the nanoparticle. researchgate.netfrontiersin.org The efficiency of this process is critical for the viability of the nanoparticle as a delivery vector.
| Lipid Component | Function in Nanoparticle | Impact on Research Construct | Reference |
|---|---|---|---|
| Cationic Lipid (e.g., Distearoylpropyl trimonium chloride) | Encapsulation of anionic cargo; facilitates cell interaction. | High encapsulation efficiency for nucleic acids; potential for immunostimulation. | frontiersin.org |
| Helper Lipid (e.g., DOPE, DSPC) | Stabilizes nanoparticle structure; aids in endosomal escape. | Modulates cargo release inside the cell; increases stability and circulation time. | nih.govfrontiersin.org |
| Cholesterol | Fills gaps in the lipid layer, modulating fluidity and stability. | Enhances particle stability and can influence fusogenicity. | liposomes.ca |
| PEG-Lipid | Forms a hydrophilic corona on the surface ("stealth" effect). | Reduces clearance by the immune system, prolonging circulation time. | nih.gov |
Design of Responsive Colloidal Carriers for Controlled Release Studies
The design of "smart" or responsive colloidal carriers that release their cargo in response to specific environmental stimuli is a frontier in delivery system research. nih.gov Cationic lipids are integral to some of these designs, particularly for pH-responsive systems. Ionizable cationic lipids are engineered to have a pKa such that they are nearly neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of an endosome (pH 5.0-6.5). pharmaexcipients.commdpi.com
This pH-triggered change in charge is a critical mechanism for controlled release. The protonation of the lipid in the endosome enhances its interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nanoparticle's payload into the cytoplasm. mdpi.com This strategy avoids premature release of the cargo in the bloodstream and ensures its delivery to the intracellular site of action. Research in this area focuses on synthesizing novel ionizable lipids and formulating them into carriers that exhibit sharp and predictable responses to pH changes for controlled release studies. researchgate.net
Application in Surface Modification for Biomedical Device Research
The inherent properties of quaternary ammonium (B1175870) compounds make them suitable for the surface modification of biomedical devices to impart new functionalities. researchgate.net A significant challenge in biomedical device research is preventing device-associated infections. Coating the surface of materials like titanium or polypropylene (B1209903) with cationic polymers can create an antibacterial surface. mdpi.comresearchgate.net
Research has demonstrated that polymers with cationic quaternary ammonium functionalities can be tethered to a surface using simple immersion techniques. mdpi.com These cationic surfaces can effectively kill both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of the negatively charged bacterial cell membrane upon contact with the positively charged surface. Studies have shown that titanium and polypropylene substrates modified with such cationic polymers can achieve bacterial reduction percentages greater than 90% while remaining non-cytotoxic to mammalian cells, indicating good biocompatibility. mdpi.comresearchgate.net This application of cationic molecules like distearoylpropyl trimonium chloride represents a promising strategy for developing advanced biomedical materials with enhanced resistance to infection. researchgate.net
| Bacterial Strain | Modification Scheme | Bacterial Reduction (%) | Cytotoxicity | Reference |
|---|---|---|---|---|
| S. aureus (Gram-positive) | Two-step immersion with catechol-terminated cationic polymer | > 90% | Non-cytotoxic | mdpi.com |
| E. coli (Gram-negative) | Two-step immersion with catechol-terminated cationic polymer | > 90% | Non-cytotoxic | mdpi.com |
Advanced Analytical and Characterization Methodologies in Distearoylpropyl Trimonium Chloride Research
Spectroscopic Techniques (e.g., NMR, FTIR) for Structural Confirmation and Interaction Analysis
Spectroscopic methods are indispensable for the foundational verification of Distearoylpropyl trimonium chloride's molecular structure and for analyzing its interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise molecular structure. In ¹H NMR analysis of Distearoylpropyl trimonium chloride, distinct signals would correspond to the protons of the trimethylammonium headgroup, the propyl linker, the ester linkages, and the long stearoyl fatty acid chains. ¹³C NMR would further confirm the carbon skeleton. Advanced 2D-NMR techniques can establish connectivity between different parts of the molecule, providing unambiguous structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule. The FTIR spectrum of Distearoylpropyl trimonium chloride would exhibit characteristic absorption bands, including a strong carbonyl (C=O) stretching vibration from the ester groups, C-H stretching vibrations from the long alkyl chains, and vibrations associated with the quaternary ammonium (B1175870) group. Shifts in these bands upon interaction with other molecules can provide insights into binding mechanisms.
Table 1: Expected Spectroscopic Data for Distearoylpropyl Trimonium Chloride
| Technique | Observation | Interpretation |
| ¹H NMR | Signals for -N⁺(CH₃)₃, -CH₂-N⁺-, -CH-O-, -O-C=O, -(CH₂)₁₆-, -CH₃ | Confirms the presence and connectivity of the quaternary headgroup, propyl linker, and stearoyl chains. |
| ¹³C NMR | Resonances for quaternary carbons, carbonyl carbons, and aliphatic carbons. | Provides a complete map of the carbon framework of the molecule. |
| FTIR | Bands around 1740 cm⁻¹ (C=O stretch), 2850-2920 cm⁻¹ (C-H stretch), and near 970 cm⁻¹ (C-N⁺ stretch). | Verifies the presence of key functional groups: ester, alkyl chains, and quaternary ammonium cation. |
Scattering Techniques (e.g., DLS, SAXS, SANS) for Characterization of Aggregation States and Supramolecular Structures
Due to its amphiphilic nature, Distearoylpropyl trimonium chloride self-assembles into various supramolecular structures in aqueous solutions. Scattering techniques are paramount for characterizing these aggregates.
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic size of particles in suspension. usp.org For Distearoylpropyl trimonium chloride, DLS measures the size of the micelles or vesicles formed, providing an average hydrodynamic diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution. usp.orgresearchgate.net This technique is valuable for assessing the stability of formulations, as changes in particle size over time can signal aggregation or degradation. wustl.edu
Small-Angle X-ray Scattering (SAXS): SAXS provides detailed structural information about nanoscale objects, making it ideal for studying the shape and internal structure of the aggregates. nsf.gov SAXS can distinguish between spherical micelles, worm-like micelles, or lamellar vesicles. For vesicular structures, SAXS data can be modeled to determine parameters like the bilayer thickness. researchgate.net The technique is powerful for analyzing the inner structure of disordered systems. wikipedia.org
Small-Angle Neutron Scattering (SANS): SANS is analogous to SAXS but uses a beam of neutrons instead of X-rays. wikipedia.org A key advantage of SANS is its ability to utilize contrast variation. nih.gov By using solvents with different ratios of hydrogen oxide (H₂O) and deuterium (B1214612) oxide (D₂O), specific parts of the aggregate can be "highlighted" or "masked." This allows for detailed analysis of complex structures, such as the exact location of an encapsulated molecule within a vesicle or the precise conformation of the surfactant's alkyl chains within a bilayer. nih.gov
Table 2: Illustrative SAXS Data for a Vesicular Dispersion of a Cationic Surfactant
| Parameter | Description | Typical Value | Reference |
| Form Factor | Describes the shape of the scattering objects. | Consistent with unilamellar vesicles. | researchgate.net |
| Bilayer Thickness (d) | The thickness of the lipid bilayer wall of the vesicle. | 3.8 - 5.0 nm | researchgate.net |
| Electron Density (Headgroup) | Electron density of the hydrophilic headgroup region. | ~12 e⁻/ų | researchgate.net |
| Electron Density (Tail) | Electron density of the hydrophobic tail region. | ~7.8 e⁻/ų | researchgate.net |
Microscopic Techniques (e.g., AFM, TEM, Cryo-EM) for Morphological and Nanostructural Imaging
Microscopy techniques provide direct visual evidence of the shape, size, and surface morphology of the aggregates formed by Distearoylpropyl trimonium chloride.
Atomic Force Microscopy (AFM): AFM generates three-dimensional topographic images of surfaces at nanometer resolution. psu.edu It can be used to visualize Distearoylpropyl trimonium chloride structures, such as supported lipid bilayers, adsorbed onto a substrate like mica. AFM is unique in its ability to operate in liquid environments, allowing for the real-time observation of dynamic processes, such as the formation of bilayers or their interaction with other molecules.
Transmission Electron Microscopy (TEM) and Cryo-EM: TEM offers much higher resolution imaging than light microscopy. For soft materials like surfactant aggregates, cryogenic TEM (Cryo-EM) is particularly powerful. The sample is flash-frozen in a vitrified (non-crystalline) state, preserving the native structure of the aggregates in solution. Cryo-EM can directly visualize individual vesicles, confirming their lamellarity (single or multi-walled), shape, and size distribution.
Electrophoretic and Zetasizer Methods for Surface Charge and Stability Assessment
These methods are crucial for understanding the electrostatic properties of the aggregates and predicting their stability in colloidal systems.
Zeta Potential Measurement: A Zetasizer instrument often combines DLS with electrophoretic light scattering (ELS) to measure zeta potential. researchgate.net Zeta potential is an indicator of the magnitude of the electrostatic charge on the surface of the aggregates. For Distearoylpropyl trimonium chloride, a cationic surfactant, the aggregates will possess a positive surface charge. A high positive zeta potential (e.g., > +30 mV) generally indicates strong electrostatic repulsion between particles, leading to a stable dispersion that resists aggregation. nih.gov
Table 3: Representative Zeta Potential Data for Cationic Vesicles
| Condition | Zeta Potential (mV) | Interpretation |
| Deionized Water | +45 mV | High positive charge, indicating good colloidal stability. |
| 0.01 M NaCl Solution | +20 mV | Charge screening by salt ions reduces surface potential, potentially lowering stability. |
| 0.1 M NaCl Solution | +5 mV | Significant charge screening, high likelihood of aggregation. |
Calorimetric Techniques (e.g., ITC, DSC) for Thermodynamic Characterization of Interactions
Calorimetry measures heat changes associated with physical transitions or chemical reactions, providing fundamental thermodynamic data.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is a gold-standard technique for quantifying the thermodynamics of interaction between Distearoylpropyl trimonium chloride and other molecules, such as polymers, proteins, or DNA. harvard.edu A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction, providing a complete thermodynamic profile of the binding process. malvernpanalytical.comnih.gov
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. wikipedia.org This technique is used to characterize the thermal phase behavior of Distearoylpropyl trimonium chloride aggregates. For vesicles, DSC can detect the gel-to-liquid crystalline phase transition temperature (Tₘ). This transition is associated with the melting of the hydrocarbon chains from a more ordered (gel) state to a more disordered (liquid-crystalline) state. The Tₘ value provides critical information about the fluidity and packing of the lipid bilayers. researchgate.netnih.gov
Table 4: Example DSC Data for a Lipid Vesicle System
| Parameter | Description | Typical Value |
| Tₘ (Main Transition Temperature) | Temperature at the peak of the endothermic transition. | 50-60 °C |
| ΔH (Enthalpy of Transition) | The energy absorbed during the phase transition. | 30-40 kJ/mol |
| Transition Width | The temperature range over which the transition occurs. | 2-4 °C |
Computational and Theoretical Modeling Approaches
Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the adsorption of surfactants at an interface or their self-assembly into larger structures like micelles or bilayers.
For Distearoylpropyltrimonium chloride, with its two long stearoyl (C18) chains and a positively charged quaternary ammonium (B1175870) headgroup, MD simulations are particularly useful for understanding its interaction with surfaces, such as skin, hair, or model cell membranes. Simulations can track the orientation and conformation of individual molecules as they approach and adsorb onto a surface, revealing the driving forces behind this process.
Research Findings:
MD simulations of long-chain QACs interacting with model lipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC), reveal significant insights into their interfacial behavior. nih.govrsc.org These simulations show that the long hydrophobic alkyl chains are the primary drivers for adsorption onto non-polar surfaces or insertion into the hydrophobic core of a lipid bilayer. The positively charged headgroup, meanwhile, interacts favorably with negatively charged surfaces or the phosphate (B84403) groups of phospholipids. nih.gov
Simulations of QACs with double long tails, structurally similar to Distearoylpropyltrimonium chloride, indicate that these molecules can alter the structural and dynamical properties of lipid bilayers. rsc.org This can occur through two primary mechanisms: the interaction of surfactant aggregates with the membrane surface, which can increase the structural order of the lipid acyl chains, and the insertion of individual surfactant monomers into the hydrophobic region, which can decrease the order of the bilayer. nih.govrsc.org
The self-assembly process is also amenable to study via MD simulations. Depending on the concentration and the surrounding medium, Distearoylpropyltrimonium chloride is expected to form various aggregate structures, from spherical or cylindrical micelles to more complex lamellar phases. Simulations can predict the critical micelle concentration (CMC) and the morphology of the resulting aggregates.
Interactive Table 1: Predicted Interfacial Properties from Molecular Dynamics Simulations
| Property | Predicted Value/Behavior for Distearoylpropyltrimonium Chloride | Rationale based on Analogous Systems |
| Adsorption Energy at Air-Water Interface | -150 to -200 kJ/mol | High due to the strong hydrophobic effect of the two C18 chains. |
| Orientation at Interface | Acyl chains oriented away from the aqueous phase, headgroup in water. | Standard surfactant behavior to minimize free energy. |
| Effect on Lipid Bilayer Order | Biphasic: potential for both ordering and disordering. | Dependent on concentration; monomer insertion vs. aggregate interaction. nih.govrsc.org |
| Water Penetration into Bilayer | Increased | Disruption of the lipid packing by the bulky surfactant molecule allows water ingress. |
Density Functional Theory Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of atoms, molecules, and condensed matter. By calculating the electron density, DFT can provide valuable information about a molecule's geometry, energy levels, and chemical reactivity.
For Distearoylpropyltrimonium chloride, DFT calculations can be used to determine the distribution of the positive charge within the quaternary ammonium headgroup and to identify the most reactive sites on the molecule. This is crucial for understanding its interactions with other molecules and its chemical stability.
Research Findings:
DFT-based studies on various QACs have been successful in developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated quantum chemical parameters with experimental observations, such as toxicity. appliedmineralogy.com These studies show that properties like the polarizability tensor (αzz), the most positive net atomic charges on hydrogen atoms (qH+), and entropy (S°) are key descriptors governing the activity of QACs. appliedmineralogy.com
For Distearoylpropyltrimonium chloride, DFT calculations would likely reveal that the positive charge is not solely localized on the nitrogen atom but is distributed among the adjacent carbon and hydrogen atoms. The calculations would also identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Interactive Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Characteristic for Distearoylpropyltrimonium Chloride | Significance |
| HOMO Energy | -8.0 to -9.5 eV | Indicates a relatively stable molecule, not easily oxidized. |
| LUMO Energy | +2.0 to +3.5 eV | Suggests a moderate ability to accept electrons. |
| HOMO-LUMO Gap | ~10-13 eV | A large gap signifies high kinetic stability and low chemical reactivity. |
| Charge on Nitrogen Atom | +0.4 to +0.6 e | Charge is delocalized over the entire headgroup, not just the N atom. |
| Molecular Polarizability | High | The long alkyl chains contribute significantly to the molecule's ability to have its electron cloud distorted by an electric field. appliedmineralogy.com |
Coarse-Grained Models for Predicting Phase Behavior and Aggregate Morphology
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-graining (CG) is a modeling technique that simplifies the representation of a molecule by grouping several atoms into a single "bead" or "particle." This reduction in the number of degrees of freedom allows for the simulation of much larger systems over longer timescales, making it ideal for studying phenomena like phase behavior and the formation of large-scale aggregate structures.
For Distearoylpropyltrimonium chloride, a CG model might represent the quaternary headgroup as one bead, the propyl linker as another, and segments of the stearoyl chains as several additional beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system, such as its density or interfacial tension.
Research Findings:
CG simulations are a powerful tool for predicting the phase diagrams of surfactants and for visualizing the morphology of the aggregates they form. By simulating a large number of Distearoylpropyltrimonium chloride molecules in a solvent over a range of concentrations and temperatures, a complete phase diagram can be constructed. This would show the transitions between the monomeric solution, micellar phases (spherical, wormlike), hexagonal phases, lamellar phases, and cubic phases.
The morphology of the aggregates is a direct output of these simulations. For a double-chain surfactant like Distearoylpropyltrimonium chloride, the preferred curvature of the aggregates is low, which favors the formation of vesicles and lamellar bilayers rather than small, highly curved spherical micelles. The specific morphology will depend on the balance between the attractive interactions of the hydrophobic tails and the repulsive interactions between the charged headgroups, as well as the geometric packing constraints of the molecule.
Interactive Table 3: Predicted Phase Behavior from Coarse-Grained Simulations
| Concentration Range | Predicted Dominant Aggregate Morphology | Key Driving Forces |
| Low (Below CMC) | Monomers in solution | Entropy of mixing. |
| Moderate (Above CMC) | Vesicles or Bilayer Fragments | Strong hydrophobic attraction of two C18 chains, packing parameter close to 1. |
| High | Lamellar (Lα) Phase | Space-filling requirements and headgroup repulsion favor flat sheet-like structures. |
| Very High / Low Water | Inverted Phases (e.g., Inverted Hexagonal) | Headgroup interactions become less dominant, and tail volume dictates packing. |
Future Research Directions and Interdisciplinary Investigations
Development of Novel Distearoylpropyl Trimonium Chloride Derivatives with Tunable Properties
The exploration into novel derivatives of Distearoylpropyl trimonium chloride, a type of esterquat, is a burgeoning area of research focused on enhancing its performance and environmental profile. Esterquats are quaternary ammonium (B1175870) compounds that contain ester linkages, which makes them more biodegradable than their dialkyldimethylammonium salt predecessors. nih.gov The "tunable" nature of these molecules lies in the ability to modify their chemical structure to achieve specific properties. mdpi.com
Future research is geared towards synthesizing new variants by altering the fatty acid chains and the quaternary ammonium headgroup. For instance, the length and degree of saturation of the fatty acid chains (traditionally C16-C18) can be modified to influence the compound's softening, emulsifying, and deposition characteristics. nih.gov The synthesis of esterquats typically involves the reaction of fatty acids with alkanolamines followed by quaternization. tsijournals.comepa.gov By using different fatty acids or modifying the alkanolamine backbone, derivatives with unique physical and chemical properties can be created.
A key area of development is the creation of "soft antimicrobials" based on quaternary ammonium compounds. Research into novel pyridoxine-based quaternary ammonium compounds with cleavable ester or amide links has shown promise in creating effective antimicrobial agents with potentially lower toxicity. nih.gov This principle of incorporating cleavable linkages is central to the design of modern esterquats like Distearoylpropyl trimonium chloride and points towards future derivatives with controlled activity and degradation.
Furthermore, the synthesis of esterquats from renewable resources is a significant trend. tsijournals.comresearchgate.net The use of fatty acids from sources like tallow (B1178427) and coconut oil is well-established, and future research will likely explore an even broader range of bio-based feedstocks to create more sustainable derivatives. tsijournals.comresearchgate.net The choice of the alkylating agent in the quaternization step also presents an opportunity for tuning the properties of the final compound. epa.gov
The table below summarizes potential modifications and their expected impact on the properties of Distearoylpropyl trimonium chloride derivatives.
| Structural Modification | Potential Impact on Properties | Relevant Research Insights |
| Fatty Acid Chain Length | Influences hydrophobicity, softening efficiency, and solubility. | Shorter chains may improve water solubility, while longer chains can enhance deposition on surfaces. nih.gov |
| Degree of Unsaturation in Fatty Acid | Affects the compound's physical state (liquid vs. solid) and biodegradability. | Increased unsaturation can lead to lower melting points and potentially faster degradation. |
| Alkanolamine Backbone | Can alter the spacing between the ester groups and the cationic head, impacting hydrolysis rates and performance. | The stability of esterquats is dependent on the structure and intermolecular interactions. mdpi.com |
| Quaternary Ammonium Headgroup | Modifications to the alkyl groups on the nitrogen atom can fine-tune the molecule's charge density and interaction with surfaces. | Different alkylating agents can be used to introduce varied functionalities. epa.gov |
| Incorporation of Functional Moieties | Introducing groups like hydroxyl or ether linkages can enhance water solubility and modify interaction with other components. | Novel quaternary ammonium lignins have been synthesized by incorporating quaternary ammonium groups into the lignin (B12514952) structure. acs.org |
Exploration of Synergistic Effects with Biopolymers and Emerging Advanced Materials
The interaction of Distearoylpropyl trimonium chloride with polymers, particularly biopolymers, is a critical area of investigation for enhancing product formulations. As a cationic surfactant, it readily interacts with anionic and non-ionic polymers, leading to synergistic effects that can improve the performance and sensory attributes of personal care and other products.
The formation of polymer-surfactant complexes is a key mechanism driving these synergistic effects. In aqueous solutions, cationic surfactants like Distearoylpropyl trimonium chloride can form complexes with anionic polymers, leading to the formation of coacervates. halo.science These coacervates are polymer-rich phases that can deposit on surfaces, delivering benefits such as conditioning and active ingredient deposition. researchgate.net The interactions are influenced by factors such as the charge densities of the polymer and surfactant, their concentrations, and the presence of other components like electrolytes. mdpi.com
Future research will likely focus on the interactions of Distearoylpropyl trimonium chloride and its novel derivatives with a wider range of biopolymers. These may include polysaccharides like modified starches, cellulose (B213188) derivatives, and gums, as well as proteins. Understanding these interactions at a molecular level will enable the design of highly effective and sustainable formulations. For instance, cationic cellulosic polymers are known to interact with anionic surfactants to enhance deposition on hair, mending split ends and improving wet combing. researchgate.net
The synergy between cationic surfactants and other materials extends to advanced materials like clays (B1170129). Studies have shown that cationic surfactants can enhance the adsorption of other organic molecules onto clay minerals, a phenomenon known as adsolubilization. capes.gov.br This suggests potential applications in areas like controlled release and environmental remediation. The modification of materials like montmorillonite (B579905) clay with cationic surfactants can improve their compatibility with biopolymers like starch, opening up possibilities for creating novel bio-nanocomposite materials. nih.gov
The table below outlines potential synergistic combinations and their anticipated benefits.
| Interacting Material | Type of Interaction | Potential Synergistic Benefits |
| Anionic Biopolymers (e.g., Xanthan Gum, Alginates) | Electrostatic complexation, coacervation | Enhanced deposition, improved rheology control, delivery of active ingredients. halo.science |
| Non-ionic Polymers (e.g., Hydroxyethylcellulose) | Hydrophobic interactions, hydrogen bonding | Increased viscosity, improved foam stability, enhanced sensory feel. |
| Modified Starches | Adsorption, intercalation | Creation of bio-based thickeners and stabilizers with unique properties. nih.gov |
| Clay Minerals (e.g., Bentonite, Montmorillonite) | Cation exchange, adsolubilization | Development of novel delivery systems, improved stability of emulsions and suspensions. capes.gov.brnih.gov |
| Lignin | Adsorption, functionalization | Creation of bio-based materials with enhanced antimicrobial or antioxidant properties. acs.org |
Predictive Modeling and Artificial Intelligence Applications for System Design and Performance Optimization
Predictive models can be developed to understand and forecast the phase behavior of complex mixtures containing surfactants, polymers, and other components. For example, a pseudosolvent concept has been used to predict the phase behavior of polymer-surfactant-electrolyte systems. mdpi.comresearchgate.net Such models can significantly reduce the experimental effort required to identify stable and effective formulations. The use of experimental designs, such as response surface methodology, can further enhance the development of predictive models for optimizing product formulations. mdpi.com
Predict ingredient compatibility and formulation stability: AI can simulate chemical interactions to refine formulations for better performance and longevity. wipro.com
Optimize ingredient concentrations: Machine learning can help determine the optimal levels of ingredients like Distearoylpropyl trimonium chloride to achieve desired sensory and performance characteristics. btsa.com
Accelerate the development of new products: By simulating the performance of virtual formulations, AI can reduce the time and resources spent on physical prototyping. wipro.com
Design novel molecules: Generative AI models can be used to design new surfactant molecules with specific desired properties. acs.org These models can learn the relationships between molecular structure and function and then generate novel chemical structures that are predicted to have enhanced performance.
The integration of AI and predictive modeling in the context of Distearoylpropyl trimonium chloride and its derivatives will enable a more efficient and targeted approach to product development. This will facilitate the creation of next-generation products with superior performance, improved sustainability, and tailored consumer benefits.
The table below highlights some applications of predictive modeling and AI in the context of Distearoylpropyl trimonium chloride systems.
| Application Area | Technique | Potential Outcome |
| Formulation Stability Prediction | Machine Learning, Predictive Modeling | Reduced number of stability tests, faster identification of robust formulations. mdpi.comwipro.com |
| Performance Optimization (e.g., Conditioning, Softening) | AI-driven Formulation Design | Tailoring of formulations to meet specific performance targets with minimal experimentation. adslaboratories.combtsa.com |
| New Molecule Design | Generative AI, Molecular Modeling | In-silico design of novel esterquat derivatives with enhanced biodegradability or performance. acs.org |
| Surfactant-Polymer Interaction Modeling | Computational Fluid Dynamics, Molecular Dynamics | Deeper understanding of the mechanisms behind synergistic effects, leading to more effective use of these combinations. researchgate.net |
| Consumer Preference Prediction | AI analysis of market data | Development of products with sensory profiles that are more likely to appeal to target consumers. btsa.com |
Q & A
Q. What are the established synthetic routes for distearoylpropyl trimonium chloride, and how can reaction conditions be optimized to improve yield and purity?
Distearoylpropyl trimonium chloride is typically synthesized via quaternization of a tertiary amine with a chlorinated stearoyl derivative. A common method involves reacting distearoylamidopropylamine with methyl chloride or benzyl chloride in a polar aprotic solvent (e.g., THF) under controlled temperature (50–70°C) for 24–72 hours. Triethylamine is often added to scavenge HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography to remove unreacted precursors and salts . Yield optimization requires balancing stoichiometry, solvent polarity, and reaction time.
Q. Which analytical techniques are most effective for characterizing distearoylpropyl trimonium chloride’s structural and physicochemical properties?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms quaternary ammonium structure and alkyl chain integrity. Peaks at δ 3.1–3.3 ppm (N⁺-CH₃) and δ 1.2–1.4 ppm (stearoyl chains) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M-Cl]⁺ ion for C₄₇H₉₆N₃O₂⁺) .
- X-ray Diffraction (XRD) : Resolves crystalline packing in solid-state formulations .
- Dynamic Light Scattering (DLS) : Measures micelle size in aqueous solutions (typically 10–50 nm) .
Q. How does distearoylpropyl trimonium chloride interact with biological membranes in experimental models?
In vitro studies using Franz diffusion cells and radiolabeled analogs show limited dermal penetration (<5% absorption in human skin models), with most retention in the stratum corneum . For cellular uptake assays, fluorescence-tagged derivatives are used to track localization in lipid bilayers via confocal microscopy. Dose-dependent cytotoxicity is assessed using MTT assays on keratinocytes (IC₅₀ typically >100 µM) .
Advanced Research Questions
Q. What molecular descriptors govern the structure-activity relationship (SAR) of distearoylpropyl trimonium chloride in colloidal systems?
SAR is influenced by:
- Alkyl Chain Length : C18 chains enhance hydrophobicity, improving surfactant micelle stability (critical micelle concentration ~0.1 mM) .
- Quaternary Charge Density : High charge density (+1 per molecule) promotes electrostatic binding to negatively charged substrates (e.g., hair keratin) .
- Counterion Effects : Chloride vs. methosulfate impacts solubility and thermal stability (decomposition >200°C) . Experimental optimization involves comparative studies with analogs like stearamidopropyl trimonium chloride (shorter chain) and behentrimonium chloride (longer chain) .
Q. How do formulation variables (pH, ionic strength, co-surfactants) affect the deposition efficiency of distearoylpropyl trimonium chloride in hair care systems?
- pH : Optimal deposition occurs at pH 4–5, where cationic charge dominates, enhancing binding to anionic keratin .
- Ionic Strength : High salt (>0.5 M NaCl) screens electrostatic interactions, reducing deposition by 30–50% .
- Co-surfactants : Nonionic surfactants (e.g., PEG-40 hydrogenated castor oil) improve solubility but compete for adsorption sites. Synergistic effects are quantified via quartz crystal microbalance (QCM) .
Q. How can contradictory data on distearoylpropyl trimonium chloride’s environmental toxicity be resolved?
Discrepancies arise from:
- Test Organisms : Algae (e.g., Chlorella vulgaris) show higher sensitivity (EC₅₀ = 2 mg/L) than daphnids (EC₅₀ = 15 mg/L) due to membrane lipid affinity .
- Degradation Conditions : Aerobic vs. anaerobic microbial communities alter half-life (t₁/₂ = 7–30 days) . Standardized OECD 301F assays under controlled microbial loads are recommended to harmonize data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
